molecular formula C13H18O B2742167 (2R)-2-(4-Cyclobutylphenyl)propan-1-ol CAS No. 2248198-64-1

(2R)-2-(4-Cyclobutylphenyl)propan-1-ol

Cat. No.: B2742167
CAS No.: 2248198-64-1
M. Wt: 190.286
InChI Key: IOVGRBBAXOUAKM-JTQLQIEISA-N
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Description

(2R)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral secondary alcohol featuring a cyclobutyl-substituted phenyl group at the 4-position of the aromatic ring. The cyclobutyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor-binding profiles.

Properties

IUPAC Name

(2R)-2-(4-cyclobutylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVGRBBAXOUAKM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=C(C=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol

The closest structural analog in the provided evidence is (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol (CAS: 2248188-56-7), which replaces the cyclobutyl group with two methoxy substituents at the 2- and 6-positions of the phenyl ring . Key differences and implications are summarized below:

Table 1: Comparative Analysis
Property (2R)-2-(4-Cyclobutylphenyl)propan-1-ol (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol
Molecular Weight ~191 g/mol (calculated*) 196.2 g/mol
Substituents 4-Cyclobutyl 2,6-Dimethoxy
Purity Data unavailable ≥95%
Lipophilicity (LogP) Higher (bulky cyclobutyl) Lower (polar methoxy groups)
Hydrogen Bonding Capacity Limited (no H-bond acceptors) High (two methoxy oxygen atoms)
Commercial Availability Not reported Discontinued (as of 2025)

*Calculated molecular weight based on formula C₁₃H₁₈O (C₁₀H₁₁ from cyclobutylphenyl + C₃H₇O from propanol).

Key Findings :

In contrast, the methoxy groups in the analog increase polarity and hydrogen-bonding capacity, favoring solubility in polar solvents . Steric hindrance from the cyclobutyl group may restrict rotational freedom, impacting conformational stability and binding to sterically sensitive targets.

Synthetic and Commercial Considerations :

  • The discontinuation of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol suggests challenges in synthesis, stability, or market demand . This highlights the need for robust synthetic routes for the cyclobutyl variant to avoid similar pitfalls.

Pharmacological Implications :

  • Methoxy-substituted analogs are common in drug discovery (e.g., β-blockers, NSAIDs) due to their ability to modulate electronic and steric properties. The cyclobutyl variant’s unique profile may offer advantages in targeting hydrophobic binding pockets or improving metabolic resistance.

Broader Context: Other Structural Analogs

  • Electron-Donating Groups (e.g., CH₃): Enhance stability but reduce reactivity.

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